The compound is cataloged under CAS number 37661-60-2 and is available from various chemical suppliers. Its structure features a carbamate functional group, which is significant for its reactivity and biological properties. Oxazolidines are known for their utility in asymmetric synthesis and as intermediates in the production of pharmaceuticals.
The synthesis of N-Cbz-4-methyl-5-oxooxazolidine can be achieved through several methods, often involving the use of starting materials like 4-methyl-2-oxooxazolidine. A common synthetic route includes:
For instance, one method involves reacting benzyl (R)-4-methyl-2-oxooxazolidine-3-carboxylate with reagents like sodium borohydride followed by cyclization steps to yield high purity products (up to 95% yield) .
N-Cbz-4-methyl-5-oxooxazolidine features a five-membered ring structure that incorporates both nitrogen and oxygen atoms. The key structural characteristics include:
The compound's stereochemistry is crucial for its biological activity, with specific configurations leading to different pharmacological properties. The compound can be represented by the SMILES notation: C[C@H]1C(=O)OCN1C(=O)OCC1=CC=CC=C1
.
N-Cbz-4-methyl-5-oxooxazolidine participates in several chemical reactions, particularly those involving nucleophilic attack due to its electrophilic carbonyl groups. Key reactions include:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion and assess product purity .
The mechanism of action for N-Cbz-4-methyl-5-oxooxazolidine involves its interaction with biological targets through covalent bonding or coordination. The oxazolidine ring allows for conformational flexibility, which is essential for binding to enzymes or receptors.
Studies have indicated that compounds containing oxazolidines can exhibit antibacterial properties by inhibiting bacterial protein synthesis, although specific data on this compound's mechanism remains limited .
N-Cbz-4-methyl-5-oxooxazolidine exhibits several notable physical and chemical properties:
N-Cbz-4-methyl-5-oxooxazolidine finds applications primarily in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4